N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

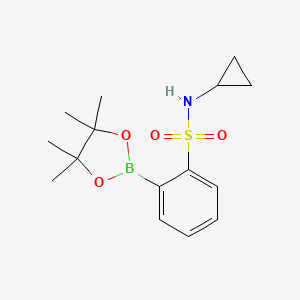

“N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 323.21 .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . A five-step substitution reaction was used to obtain a similar boronic acid derivative .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications

Selective Inhibition of Cyclooxygenase-2

A research study explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, demonstrating their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory and analgesic drugs. By modifying the ortho position to the sulfonamide group on the phenyl ring, researchers were able to preserve COX-2 potency while significantly increasing COX1/COX-2 selectivity. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hiromasa Hashimoto et al., 2002).

properties

IUPAC Name |

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-8-13(12)22(18,19)17-11-9-10-11/h5-8,11,17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCHEKUSGLLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2998183.png)

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)

![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)

![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)

![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)